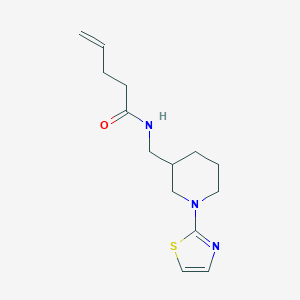

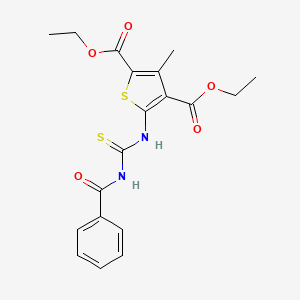

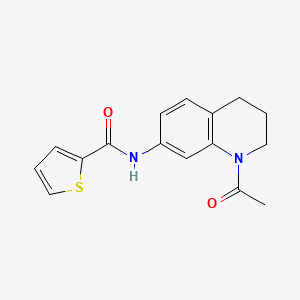

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)pent-4-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)pent-4-enamide” is a compound that belongs to a class of molecules known as thiazoles . Thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of these compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure of thiazole is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of “N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)pent-4-enamide”:

Anti-inflammatory Agents

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)pent-4-enamide has shown potential as an anti-inflammatory agent. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. These compounds have demonstrated significant inhibition of COX-1 and COX-2 enzymes, making them promising candidates for the development of new anti-inflammatory drugs .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The thiazole ring in its structure is known to enhance its ability to disrupt bacterial cell walls, leading to potential applications in treating bacterial infections .

Antifungal Applications

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)pent-4-enamide has also been explored for its antifungal properties. Studies have demonstrated its efficacy against various fungal pathogens, including Candida albicans. The compound’s ability to inhibit fungal growth makes it a candidate for developing antifungal medications .

Anticancer Research

Research has shown that this compound can exhibit anticancer activity. It has been found to induce apoptosis in cancer cells, particularly in breast and lung cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial function, leading to cell death. This makes it a potential candidate for cancer therapy .

Antitubercular Agents

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)pent-4-enamide has been investigated for its antitubercular properties. It has shown promising results in inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The compound’s ability to target specific enzymes in the bacterial cell wall synthesis pathway makes it a potential drug for tuberculosis treatment .

Antioxidant Properties

This compound has demonstrated significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. The antioxidant properties of this compound make it a potential candidate for developing supplements or drugs aimed at reducing oxidative stress-related conditions.

These diverse applications highlight the potential of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)pent-4-enamide in various fields of scientific research and drug development.

Springer RSC Advances X-MOL RSC Advances Tandfonline : Springer : RSC Advances : X-MOL

Mecanismo De Acción

While the exact mechanism of action of “N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)pent-4-enamide” is not specified in the search results, similar compounds have been evaluated for anti-inflammatory activity . They have shown inhibition of COX-1 and COX-2 enzymes, which are involved in the inflammatory response .

Propiedades

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3OS/c1-2-3-6-13(18)16-10-12-5-4-8-17(11-12)14-15-7-9-19-14/h2,7,9,12H,1,3-6,8,10-11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYZJPYWKXDSCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC1CCCN(C1)C2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)pent-4-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

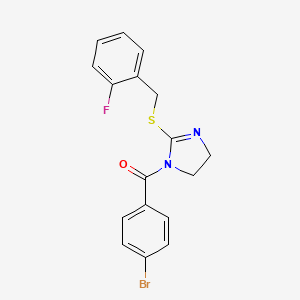

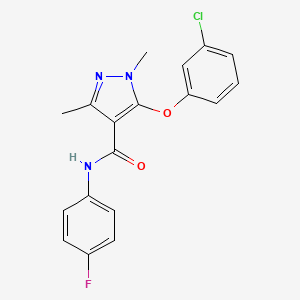

![(E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2666647.png)

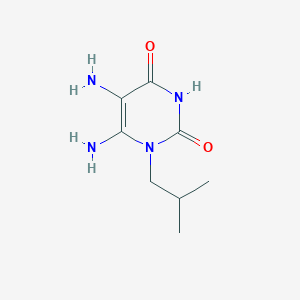

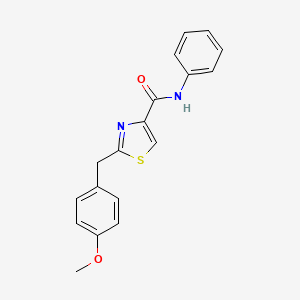

![Methyl 3-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2666653.png)

![5-bromo-2-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2666654.png)

![3-amino-N-(3-bromophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2666662.png)

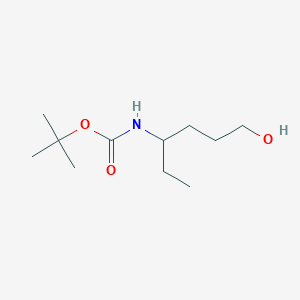

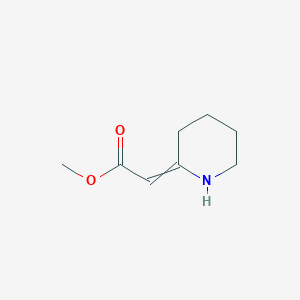

![N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2666670.png)